4-(4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)oxazol-5-yl)morpholine
Description
This compound is a morpholine derivative linked to an oxazole ring. The oxazole core is substituted at position 4 with a 4-fluorophenylsulfonyl group and at position 2 with a 4-methoxyphenyl group. The sulfonyl group enhances electron-withdrawing properties, while the methoxy substituent introduces electron-donating effects, influencing solubility and reactivity.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-26-16-6-2-14(3-7-16)18-22-19(20(28-18)23-10-12-27-13-11-23)29(24,25)17-8-4-15(21)5-9-17/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPHFNYLCGXXMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)oxazol-5-yl)morpholine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A morpholine ring, which is a common scaffold in pharmaceuticals.
- A sulfonyl group attached to a fluorinated phenyl moiety , enhancing its reactivity and potential biological interactions.
- An oxazole ring that contributes to its unique chemical properties.
The molecular formula is , with a molecular weight of approximately 360.36 g/mol.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. A study highlighted the efficacy of heterocycles in inhibiting viral replication, with specific attention to their action on the NS5B RNA polymerase of Hepatitis C Virus (HCV). The IC50 values for effective compounds in this category were reported as low as 31.9 μM, suggesting significant antiviral potential .
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 9.6 μM to over 40 μM against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) . These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with key enzymes involved in cellular processes, disrupting normal function.
- Targeting Viral Proteins : The oxazole ring may facilitate binding to viral proteins, thereby inhibiting their activity.
- Modulation of Signaling Pathways : By interacting with specific receptors or signaling pathways, the compound may alter cellular responses critical for viral replication or tumor growth.
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various derivatives of sulfonamide compounds against HCV. The results indicated that certain derivatives, particularly those incorporating fluorinated phenyl groups, significantly inhibited viral replication with an IC50 value of 32.2 μM . This underscores the importance of structural modifications in enhancing biological activity.
Anticancer Screening
Another study focused on the antiproliferative effects of oxazole-based compounds against multiple cancer cell lines. The results demonstrated that modifications to the morpholine and oxazole rings could lead to enhanced cytotoxicity. Compounds similar to this compound displayed IC50 values below 20 μM in HeLa cells, indicating promising anticancer properties .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazole Ring
4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine ()
- Key Differences : Replaces the 4-fluorophenylsulfonyl group with a 4-chlorophenylsulfonyl moiety and substitutes the 4-methoxyphenyl with a 2-fluorophenyl group.
- Impact : Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding interactions and metabolic stability. The 2-fluorophenyl group introduces steric and electronic differences compared to the 4-methoxyphenyl group .
4-[4-(4-Methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]morpholine () Key Differences: Features a 4-methylphenylsulfonyl group and a simple phenyl substituent instead of 4-fluorophenylsulfonyl and 4-methoxyphenyl. The absence of methoxy may decrease polarity, lowering aqueous solubility .
4-{4-[(4-Chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine ()
- Key Differences : Substitutes the 4-methoxyphenyl with a phenyl group and uses a 4-chlorophenylsulfonyl group.
- Impact : The phenyl group lacks the electron-donating methoxy substituent, which could reduce resonance stabilization and alter pharmacokinetic properties .
Heterocyclic Core Modifications
4-(4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)sulfanyl-1,3-thiazol-5-yl)morpholine ()
- Key Differences : Replaces the oxazole with a thiazole ring and introduces a sulfanyl group.
- Impact : Thiazole’s additional nitrogen atom may enhance hydrogen-bonding capacity. The sulfanyl group (-S-) is less electron-withdrawing than sulfonyl (-SO₂-), altering electronic distribution .
Functional Group Replacements
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () Key Differences: Incorporates a triazole-pyrazole-thiazole scaffold instead of oxazole-morpholine.
Physicochemical and Structural Properties
| Compound (Reference) | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~437.4* | ~3.8* | 7 | 4 |
| 4-{4-[(4-Chlorophenyl)sulfonyl]-... (11) | 439.3 | 4.5 | 6 | 4 |
| 4-[4-(4-Methylphenyl)sulfonyl-... (13) | ~414.5* | ~3.2* | 5 | 5 |
*Estimated based on structural analogs.
- Solubility : The 4-methoxyphenyl group in the target compound likely enhances solubility compared to halogenated analogs (e.g., ) due to increased polarity.
- Conformational Analysis : Crystallographic data from and suggest that halogen and substituent positioning significantly influence molecular planarity and crystal packing, which could affect solid-state stability .
Q & A
Basic: What are the common synthetic routes for synthesizing 4-(4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)oxazol-5-yl)morpholine?
The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Oxazole ring formation : Cyclization of precursors like 2-(4-methoxyphenyl)glyoxal derivatives with ammonium acetate under acidic conditions .
Sulfonyl group introduction : Reaction of the oxazole intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Morpholine incorporation : Nucleophilic substitution at the oxazole C-5 position using morpholine under reflux in aprotic solvents (e.g., DMF or THF) .
Table 1 : Comparison of synthetic routes from literature
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Oxazole formation | AcOH, NH₄OAc, 100°C | 60-75% | |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N, DCM | 70-85% | |
| Morpholine coupling | Morpholine, K₂CO₃, DMF, 80°C | 50-65% |
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.6–7.8 ppm, doublets), methoxyphenyl (δ 3.8 ppm for OCH₃), and morpholine (δ 3.6–3.7 ppm for CH₂-N) .
- 19F NMR : Confirm sulfonyl-linked fluorine at δ -110 to -115 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₂FN₂O₅S⁺ requires m/z 477.1234) .
- X-ray crystallography : Resolve bond lengths (e.g., S=O bond ~1.43 Å) and dihedral angles using SHELXL .
Advanced: How can researchers optimize reaction yields for the sulfonylation step?
Yield optimization requires:
- Solvent selection : Dichloromethane (DCM) minimizes side reactions compared to polar solvents .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to oxazole intermediate reduces unreacted starting material .
- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition prevents exothermic decomposition .
- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity, improving yields by 10–15% .
Advanced: How can conflicting crystallographic and spectroscopic data be resolved?
Discrepancies often arise from:
- Dynamic effects in solution (NMR) vs. static solid-state (X-ray) structures.
- Twinning in crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
- Conformational flexibility : Compare DFT-calculated gas-phase structures (e.g., Gaussian 16) with experimental data to identify dominant conformers .
Table 2 : Example of data reconciliation for sulfonyl group geometry
| Technique | S=O Bond Length (Å) | Dihedral Angle (S-C-C-O) |
|---|---|---|
| X-ray | 1.43 | 175° |
| DFT | 1.45 | 178° |
Advanced: What methodologies are used to evaluate its bioactivity and mechanism of action?
- Enzyme inhibition assays :
- Kinetic studies : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with fluorophenyl and morpholine groups interacting with hydrophobic pockets .
- In vitro cytotoxicity : MTT assays on cell lines (e.g., HEK293) to assess selectivity and potency .
Table 3 : Representative bioactivity data from analogues
| Target Enzyme | IC₅₀ (nM) | Selectivity Index (vs. off-target) | Reference |
|---|---|---|---|
| Kinase A | 12 ± 2 | >100 | |
| Protease B | 450 ± 50 | 5 |
Advanced: How do electronic effects of substituents influence reactivity in further derivatization?
- Fluorophenyl group : Electron-withdrawing nature directs electrophilic substitution to the para position of the oxazole ring .
- Methoxyphenyl group : Electron-donating OCH₃ stabilizes oxazole C-2 via resonance, reducing susceptibility to oxidation .
- Morpholine : Enhances solubility for biological assays but may sterically hinder reactions at C-5 .
Methodological note : Use Hammett σ constants to predict substituent effects on reaction rates (e.g., σₚ for -OCH₃ = -0.27, -SO₂C₆H₄F = +0.93) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
